molecular formula C11H12ClN3OS B12050229 1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride

1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride

Cat. No.: B12050229
M. Wt: 269.75 g/mol
InChI Key: JGUVYMLMOYABAG-UHFFFAOYSA-N
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Description

1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. The reaction typically takes place in a solvent such as toluene, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.

Scientific Research Applications

1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride

InChI

InChI=1S/C11H11N3OS.ClH/c1-7-10(8(2)15)16-11(13-7)14-9-5-3-4-6-12-9;/h3-6H,1-2H3,(H,12,13,14);1H

InChI Key

JGUVYMLMOYABAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=N2)C(=O)C.Cl

Origin of Product

United States

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